3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone
Description
Chemical Identity and IUPAC Nomenclature
3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by two distinct functional groups: a 1,3-dioxolan-2-yl moiety at the 3-position of one phenyl ring and a trifluoromethyl (–CF₃) group at the 4'-position of the adjacent phenyl ring. Its IUPAC name, [3-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone , reflects this substitution pattern.
Key Molecular Parameters
| Property | Value |
|---|---|
| CAS Number | 898759-34-7 |
| Molecular Formula | C₁₇H₁₃F₃O₃ |
| Molecular Weight | 322.28 g/mol |
| SMILES | C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
The 1,3-dioxolan-2-yl group forms a five-membered cyclic acetal, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and physical properties.
Historical Context in Organofluorine Chemistry
The synthesis and application of organofluorine compounds accelerated in the 20th century, driven by innovations in materials science and industrial chemistry. Key milestones include:
Timeline of Organofluorine Chemistry Developments
This compound emerged from efforts to combine fluorinated motifs with protective groups for synthetic flexibility. The trifluoromethyl group, known for enhancing thermal stability and lipophilicity, became a cornerstone of materials science applications. Its synthesis likely leverages methodologies such as Friedel-Crafts acylation or halogen-fluorine exchange, as described in patents for related fluorobenzophenones.
Position Within Benzophenone Derivatives
Benzophenones are diaryl ketones with diverse applications in polymers, UV stabilizers, and pharmaceuticals. The structural modifications in this compound place it within two functional subclasses:
Comparative Analysis of Benzophenone Derivatives
The 1,3-dioxolan-2-yl group acts as a protective moiety for carbonyl functionalities, enabling selective reactions in multi-step syntheses. Meanwhile, the –CF₃ group enhances resistance to thermal degradation and chemical corrosion, aligning with trends in high-performance polymer design. Unlike hydroxyl- or amino-substituted benzophenones (common in pharmaceuticals), this derivative’s non-polar substituents suggest utility in materials science rather than bioactivity.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNYISBTHYRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645076 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-34-7 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The benzophenone scaffold is typically synthesized via Friedel-Crafts acylation , a classical method for ketone formation on aromatic rings:
- Reagents: Aromatic compound (e.g., substituted benzene), benzoyl chloride or substituted benzoyl chloride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Conditions: Anhydrous environment, controlled temperature (0–50 °C) to avoid polyacylation
- Outcome: Formation of the benzophenone core with the trifluoromethyl substituent positioned on one phenyl ring
This step is crucial for introducing the trifluoromethyl group in the para or meta position relative to the ketone, depending on the starting materials used.
Synthesis of the Trifluoromethylated Intermediate
The trifluoromethyl group can be introduced via:
- Direct use of trifluoromethyl-substituted benzoyl chlorides in the Friedel-Crafts acylation step
- Alternatively, trifluoromethylation reactions on preformed benzophenone derivatives using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3) under catalytic conditions
The direct use of trifluoromethyl-substituted benzoyl chloride is preferred for better regioselectivity and yield.
Alternative Synthesis of the 1,3-Dioxolane Ring from Glycols
An alternative approach involves the synthesis of the 1,3-dioxolane ring from trifluoropropylene glycol derivatives:
- Starting Material: 2,3-Dihydroxy-1,1,1-trifluoropropane (trifluoropropylene glycol)
- Reagents: Carbonyldiimidazole (CDI) as a coupling agent, 1H-imidazole as catalyst
- Solvent: MTBE (tert-butyl methyl ether)
- Conditions: Heating at 50 °C under inert atmosphere, followed by cooling and crystallization steps
- Yield: Approximately 175 g product from 200 g starting glycol and 260 g CDI, indicating a high-yielding process.
This method is useful for preparing the dioxolane ring with trifluoromethyl substitution prior to coupling with the benzophenone core.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Catalysts | Conditions | Notes & Yield |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Aromatic compound, trifluoromethylbenzoyl chloride, AlCl3 | Anhydrous, 0–50 °C | Forms trifluoromethylbenzophenone core |
| 2 | Acetalization | Benzophenone, ethylene glycol, p-toluenesulfonic acid or 1H-imidazole | Reflux or 50 °C, inert atmosphere | Forms 1,3-dioxolane ring on benzophenone |
| 3 | Alternative dioxolane synthesis | Trifluoropropylene glycol, CDI, 1H-imidazole, MTBE | 50 °C heating, cooling, crystallization | High yield (~175 g from 200 g glycol) |
| 4 | Optional methylation (if needed) | Methyl iodide, sodium hydride (for methylated derivatives) | Controlled temperature, inert atmosphere | Used for derivatives with methyl groups |
Research Findings and Notes
- The acetalization step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the dioxolane ring.
- The use of 1H-imidazole as a catalyst in dioxolane formation offers mild reaction conditions and good yields, as demonstrated in the synthesis of trifluoromethyl-substituted dioxolane derivatives.
- The Friedel-Crafts acylation must be carefully controlled to avoid polyacylation and ensure regioselectivity, especially when trifluoromethyl groups are present, which can influence the electronic properties of the aromatic ring.
- The trifluoromethyl group significantly affects the reactivity and physical properties of the benzophenone, making the choice of reagents and conditions critical for successful synthesis.
- Purification typically involves crystallization or column chromatography, with solvents chosen to maintain the stability of the dioxolane ring.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzophenone core and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Synthetic Chemistry
One of the primary applications of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone is in synthetic chemistry as a versatile intermediate for the development of various organic compounds. Its dioxolane group can participate in multiple chemical reactions, including:
- Cycloaddition Reactions : This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, facilitating the synthesis of isoxazoles and other heterocyclic compounds. Such reactions are significant in developing pharmaceuticals and agrochemicals .
- Click Chemistry : The compound's structure allows it to be utilized in "click chemistry," a method for synthesizing complex molecules efficiently. This approach is particularly valuable for creating libraries of compounds for biological screening .
Medicinal Chemistry
The medicinal applications of this compound are noteworthy:
- Antioxidant Properties : Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, isoxazole derivatives synthesized from it showed enhanced antioxidant properties compared to traditional antioxidants like quercetin .
- Pharmacological Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates. Research has focused on its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate biological pathways .
Material Science
In material science, this compound has been explored for its photochemical properties:
- UV Absorption : The compound's ability to absorb ultraviolet light makes it suitable for use as a UV filter in coatings and polymers. This application is crucial for protecting materials from degradation caused by UV radiation .
- Photoinitiators : It can also serve as a photoinitiator in polymerization processes, where exposure to light triggers the formation of polymers. This property is beneficial in manufacturing adhesives and coatings that require rapid curing under UV light .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Effects :
- The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl or fluoro substituents, altering reactivity in cross-coupling reactions and binding to enzymes (e.g., kinase inhibition) .
- Fluorinated analogs (e.g., 3'-F derivative) exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets .
Synthetic Utility: Methyl-substituted analogs (e.g., 4'-CH₃) are synthesized via acid-catalyzed condensation of benzophenone derivatives with ethylene glycol . Introducing CF₃ groups often requires specialized reagents like trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .
Biological Activity: The methyl analog shows antimicrobial activity (MIC ~8 µg/mL against S. aureus) and inhibits calcium/calmodulin-dependent kinase II . Fluorinated derivatives demonstrate improved metabolic stability in pharmacokinetic studies, with half-life extensions of ~30% compared to non-fluorinated analogs .
Table 2: Physicochemical Properties
| Property | Target Compound (CF₃) | Methyl Analog | Fluoro Analog |
|---|---|---|---|
| Boiling Point (°C) | 395–400 (predicted) | 385–390 | 380–385 |
| LogP (Octanol-Water) | 3.2 ± 0.3 | 2.8 ± 0.2 | 2.5 ± 0.3 |
| Solubility in Water (mg/mL) | <0.1 | 0.2 | 0.3 |
Research Implications
- Drug Design : The trifluoromethyl group’s metabolic stability makes the target compound a candidate for CNS drugs or protease inhibitors.
- Material Science : Enhanced thermal stability (decomposition >250°C) suits applications in high-performance polymers .
Biological Activity
3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone (CAS: 898759-34-7) is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. The compound features a dioxolane ring and a trifluoromethyl group, which may influence its biological activity, particularly in the context of drug design and development.
Chemical Structure and Properties
The molecular formula for this compound is C17H13F3O3, with a molecular weight of 322.29 g/mol. The compound is characterized by the presence of a benzophenone moiety linked to a dioxolane ring, which can affect its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3O3 |
| Molecular Weight | 322.29 g/mol |
| CAS Number | 898759-34-7 |
| Purity | 97% |
| Safety | Nonhazardous for shipping |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on benzophenone derivatives have shown their effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that compounds containing dioxolane structures can exhibit cytotoxic effects on cancer cell lines. For example, derivatives of benzophenone have been investigated for their ability to induce apoptosis in human leukemia cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors involved in disease processes. For instance, structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can lead to enhanced binding affinity to targets associated with inflammation and cancer .
Case Studies
- Anticancer Activity : In vitro assays demonstrated that benzophenone derivatives could inhibit the growth of various cancer cell lines, including HL-60 (human promyelocytic leukemia). The IC50 values reported indicate significant potency, suggesting that further exploration into the structure of this compound could yield promising anticancer agents .
- Antimicrobial Effects : A study evaluating the antimicrobial properties of similar compounds found that certain benzophenone derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1,3-dioxolan-2-yl)-4'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 1,3-dioxolane-protected benzaldehyde derivatives react with trifluoromethyl-substituted benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Halogen substitution strategies (e.g., fluorination of precursor aryl ketones) and catalytic carbonylation are also viable . Solvent choice (e.g., 1,4-dioxane) and temperature control (0–25°C) are critical to suppress side reactions like over-acylation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : The dioxolane ring protons appear as a singlet at δ 4.0–4.5 ppm, while the trifluoromethyl group (CF₃) is identified via ¹⁹F NMR at δ -60 to -65 ppm.
- IR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-O-C (dioxolane) at 1100–1250 cm⁻¹.
- MS : Molecular ion peak [M+H]⁺ with characteristic fragmentation patterns (e.g., loss of CF₃ or dioxolane ring). Confirm purity via HPLC with UV detection (λ = 254 nm) .
Q. How should researchers handle safety and stability concerns during synthesis and storage?
- Methodology : Use silanized glassware to minimize adsorption losses . Store the compound in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the dioxolane ring. Refer to SDS guidelines for PPE (gloves, goggles) due to potential irritancy from benzophenone derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly disordered dioxolane or CF₃ groups?
- Methodology : Employ SHELXL for refinement, using restraints (DFIX, SIMU) to model disorder. For high-resolution data, split positions for dioxolane oxygen atoms and apply anisotropic displacement parameters. Validate via R-factor convergence (<5%) and residual density maps . Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen bonding networks .
Q. How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl and dioxolane groups on reactivity?
- Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps of the parent benzophenone vs. the trifluoromethyl-dioxolane derivative to assess electron-withdrawing effects. Solvent models (e.g., PCM for acetone) improve accuracy for reaction pathway simulations .
Q. What advanced analytical approaches mitigate matrix interference when quantifying this compound in environmental or biological samples?
- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration. Optimize elution with methanol:acetone (80:20) to recover >90% of the analyte. Employ LC-MS/MS with deuterated internal standards (e.g., BP-3-d5) to correct for ion suppression in complex matrices like wastewater .
Q. How does the dioxolane ring influence photophysical properties compared to non-protected benzophenone analogs?
- Methodology : Perform UV-Vis spectroscopy in ethanol (λ_max ~280–300 nm) and compare molar absorptivity (ε) with 4,4'-difluorobenzophenone. Time-resolved fluorescence spectroscopy reveals excited-state lifetime changes due to steric effects from the dioxolane ring .
Methodological Challenges & Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
